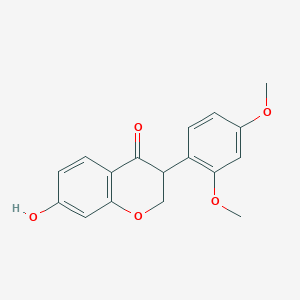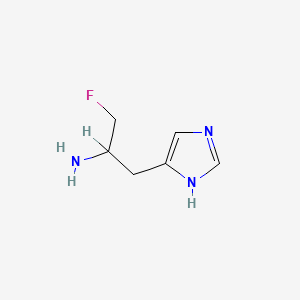
Anthracene-1,8-dicarboxylic acid
Overview
Description
Anthracene-1,8-dicarboxylic acid is an aromatic compound with the molecular formula C₁₆H₁₀O₄. It consists of an anthracene core, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings, with carboxylic acid groups attached at the 1 and 8 positions. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,8-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of anthracene-1,8-dimethanol using strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions . Another approach involves the Friedel-Crafts acylation of anthracene followed by oxidation of the resulting anthracene-1,8-diacyl derivative .
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of its applications. large-scale synthesis can be achieved through controlled oxidation processes using industrial oxidizing agents and catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form anthraquinone derivatives.
Reduction: The carboxylic acid groups can be reduced to form anthracene-1,8-dimethanol.
Substitution: Electrophilic substitution reactions can occur on the anthracene core, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1,8-dimethanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Anthracene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracene-1,8-dicarboxylic acid and its derivatives often involves interactions with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in photodynamic therapy and as a photosensitizer in various applications . The carboxylic acid groups can also participate in coordination with metal ions, forming complexes that exhibit unique magnetic and luminescent properties .
Comparison with Similar Compounds
9,10-Anthracenedicarboxylic acid: Similar in structure but with carboxylic acid groups at the 9 and 10 positions, leading to different photophysical properties.
Anthraquinone-2-carboxylic acid: Contains a quinone group, which significantly alters its chemical reactivity and applications.
1,8-Naphthalenedicarboxylic acid: A smaller aromatic system with carboxylic acid groups, used in similar applications but with different electronic properties.
Uniqueness: Anthracene-1,8-dicarboxylic acid is unique due to its specific substitution pattern on the anthracene core, which imparts distinct photophysical and photochemical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Properties
IUPAC Name |
anthracene-1,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-10-4-2-6-12(16(19)20)14(10)8-13(9)11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGDWCHFUHZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)C(=O)O)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546036 | |
| Record name | Anthracene-1,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38378-77-7 | |
| Record name | Anthracene-1,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,5R)-1beta-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3alpha-ol](/img/structure/B1253016.png)
![(5E)-5-[(1R,4S,5R,6S,8S,9R,13R)-9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene]-4-methoxy-3-methylfuran-2-one](/img/structure/B1253017.png)








![[6-ethyl-2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate](/img/structure/B1253029.png)
